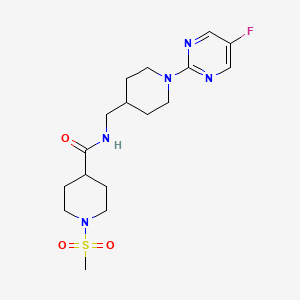![molecular formula C22H27N5O4 B2364025 2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876901-91-6](/img/no-structure.png)
2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
Imidazoles, which are part of the compound’s structure, can be synthesized via N–H functionalization. This involves using indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 516.72 . Other physical and chemical properties such as boiling point, density, vapor pressure, and pKa are predicted values .Scientific Research Applications
Antiviral and Antihypertensive Activity
The derivative of 7,8-polymethylenehypoxanthines, related to the compound , has been used in the study of antiviral and antihypertensive activities. This research demonstrates the potential of these derivatives in medicinal chemistry, particularly in the development of treatments for viral infections and hypertension (Nilov et al., 1995).
Precursors of Purine Analogs
The compound serves as a precursor in the synthesis of purine analogs. These analogs are significant in pharmaceutical research for their potential therapeutic properties, including anticancer activity (Alves et al., 1994).
Anticancer Drug Candidate
Derivatives of the compound have been investigated as tubulin polymerization inhibitors, displaying high antitumor activity. This research emphasizes the compound's potential in developing new anticancer drugs (Romagnoli et al., 2016).
Inhibiting Vascular Smooth Muscle Cell Proliferation
The compound and its derivatives have been tested for their efficacy in inhibiting the proliferation of vascular smooth muscle cells, which is crucial in treating diseases like atherosclerosis (Ryu et al., 2008).
Antitumor Activity
Studies have explored the synthesis of novel derivatives of this compound, evaluating their antiproliferative activity against various cancer cell lines. This highlights the compound's role in developing new anticancer agents (Liu et al., 2018).
properties
CAS RN |
876901-91-6 |
|---|---|
Product Name |
2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Molecular Formula |
C22H27N5O4 |
Molecular Weight |
425.489 |
IUPAC Name |
2-(2-ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H27N5O4/c1-6-30-13-12-25-20(28)18-19(24(5)22(25)29)23-21-26(14(3)15(4)27(18)21)16-8-10-17(11-9-16)31-7-2/h8-11H,6-7,12-13H2,1-5H3 |
InChI Key |
XAGYATREJVVPPV-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OCC)C)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2363944.png)
![Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2363945.png)
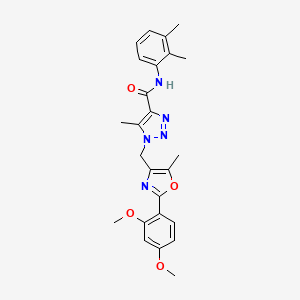
![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)
![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)
![1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2363953.png)
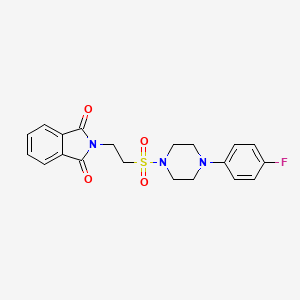
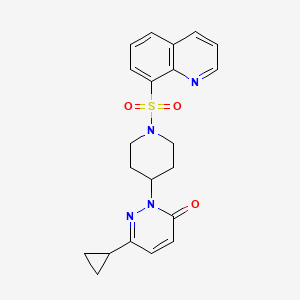
![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)
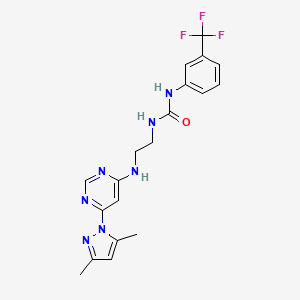
![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)
![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)
